molecular formula C11H16F3N3O4S B10942362 [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone

[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone

Cat. No.: B10942362
M. Wt: 343.33 g/mol
InChI Key: PLFJVOHFGLTJOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE is a complex organic molecule that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This can be achieved through the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Attachment of the methanesulfonyl group: This step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the final compound: The final step involves the coupling of the intermediate with a suitable piperidine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of [5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE typically involves optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE: undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a hydroxyl derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of [5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl and methanesulfonyl groups contribute to the compound’s binding affinity and specificity for its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE: can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the substitution patterns and functional groups, which can lead to differences in their chemical properties and biological activities. The presence of the methanesulfonyl group in [5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE

Properties

Molecular Formula

C11H16F3N3O4S

Molecular Weight

343.33 g/mol

IUPAC Name

[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(1-methylsulfonylpiperidin-3-yl)methanone

InChI

InChI=1S/C11H16F3N3O4S/c1-22(20,21)16-6-2-3-8(7-16)9(18)17-10(19,4-5-15-17)11(12,13)14/h5,8,19H,2-4,6-7H2,1H3

InChI Key

PLFJVOHFGLTJOV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)N2C(CC=N2)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.